

Technical Guide: Solubility Profiling of 2-Chloro-4-(methylamino)benzotrile

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Compound of Interest

Compound Name: 2-Chloro-4-(methylamino)benzotrile
CAS No.: 1094493-82-9
Cat. No.: B3211882

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Executive Summary & Compound Architecture

2-Chloro-4-(methylamino)benzotrile is a functionalized aromatic intermediate critical in the synthesis of agrochemicals and pharmaceutical dyes. Its solubility behavior is governed by a "push-pull" electronic system: the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups contrast with the electron-donating methylamino (-NHMe) group.

This guide addresses the critical data gap in public literature regarding this specific compound by providing a predictive solubility landscape, a rigorous experimental Standard Operating Procedure (SOP) for data generation, and the thermodynamic frameworks required for process scale-up.

Physicochemical Profile

| Property | Characteristic | Impact on Solubility |
|---------------------|--------------------------------|------------------------------------------------------------------------------|
| Molecular Structure | $C_8H_7ClN_2$ | Planar aromatic system facilitates π -stacking (crystal lattice energy). |
| Electronic Nature | Dipolar / Polarizable | High affinity for polar aprotic solvents (DMSO, DMF). |
| H-Bonding | Donor (1) / Acceptor (2) | The -NHMe group acts as a donor; -CN is a strong acceptor. |
| Lipophilicity | Moderate (Predicted LogP ~2.3) | Limited water solubility; high solubility in chlorinated solvents. |

Predictive Solubility Landscape

In the absence of empirical literature values, we apply Hansen Solubility Parameters (HSP) logic to predict solvent compatibility. The compound's amphiphilic nature suggests a distinct solubility hierarchy.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
|----------------|-------------------------|----------------------------|----------------------------------------------------------------|
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt crystal lattice. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | H-bonding dominates. Ideal for recrystallization (high). |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole interactions; effective for extraction. |
| Chlorinated | DCM, Chloroform | High | "Like-dissolves-like" interaction with the chloro-substituent. |
| Non-Polar | Hexane, Toluene | Low / Very Low | High lattice energy overcomes weak dispersion forces. |

Experimental Protocol: Solubility Determination

Directive: Use this protocol to generate self-validating solubility data. This method minimizes error from solute degradation or supersaturation.

Workflow Visualization



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Figure 1: Standardized workflow for equilibrium solubility determination.

Detailed Methodology (Laser Monitoring / Gravimetric)

- Preparation: Add excess **2-Chloro-4-(methylamino)benzotrile** solid to a jacketed glass vessel containing 50 mL of the target solvent.
- Equilibration: Stir at 400 rpm. Use a laser monitoring system (e.g., DynoChem) to detect the point of dissolution or maintain a saturated suspension for 72 hours to ensure solid-liquid equilibrium (SLE).
- Temperature Control: Circulate water through the vessel jacket. Step temperature from 278.15 K to 323.15 K in 5 K increments. Allow 4 hours equilibration per step.
- Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated glass syringe equipped with a 0.22 μm PTFE filter.
- Quantification:
 - Gravimetric: Evaporate solvent in a tared dish (vacuum oven, 40°C) until constant weight.
 - HPLC: Dilute with acetonitrile/water and analyze via UV detection (approx. 254 nm).

Thermodynamic Modeling & Logic

To translate experimental data into process design (e.g., cooling crystallization curves), the data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

) with temperature (

).

- A, B, C: Empirical parameters derived from regression.
- Utility: Accurately models non-ideal behavior in polar solvents.

Thermodynamic Functions

Dissolution is driven by the balance of Enthalpy (

) and Entropy (

).

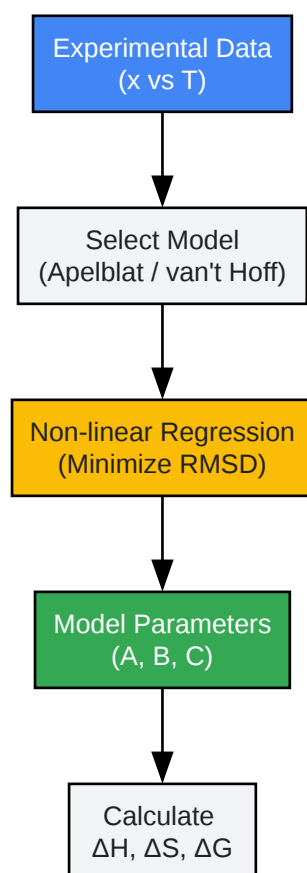
- Endothermic (+

): Solubility increases with temperature (Typical for this class of nitriles).

- Exothermic (-

): Solubility decreases with temperature (Rare, but possible in specific solvent mixtures).

Modeling Logic Flow



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Figure 2: Logical framework for thermodynamic parameter estimation.

Process Implications: Purification Strategy

Based on the predicted solubility differential, the following purification strategy is recommended for researchers synthesizing this compound.

Recrystallization System

- Solvent: Ethanol or Ethanol/Water mixture.
- Rationale: The compound is expected to have a steep solubility curve in ethanol (high temperature coefficient).
 - Hot: High solubility dissolves crude product.
 - Cold: Sharp drop in solubility forces crystallization.
- Anti-Solvent: Water. Adding water to a saturated ethanol solution will drastically reduce solubility, forcing precipitation (drowning-out crystallization).

Impurity Rejection

- Non-polar impurities: Will remain in the mother liquor if Ethanol/Water is used (due to the "oiling out" effect of highly lipophilic side products).
- Polar impurities: Will remain dissolved in the aqueous phase.

References

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Sources

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